molecular formula C18H16N6Na2O8S3 B12430877 Cefonicid sodium salt, Antibiotic for Culture Media Use Only

Cefonicid sodium salt, Antibiotic for Culture Media Use Only

Cat. No.: B12430877
M. Wt: 586.5 g/mol
InChI Key: NAXFZVGOZUWLEP-RFXDPDBWSA-L
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Description

Cefonicid sodium salt is a second-generation cephalosporin antibiotic characterized by its broad-spectrum activity against gram-positive and gram-negative bacteria. It is primarily used in microbiological culture media to inhibit contaminating bacteria, ensuring selective growth of target organisms. Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and causing osmotic lysis . Cefonicid exhibits enhanced stability against β-lactamases compared to first-generation cephalosporins, making it effective against β-lactamase-producing strains of Enterobacteriaceae and Haemophilus influenzae . Notably, its pharmacokinetic profile includes prolonged plasma half-life (4.5–5 hours) and high urinary excretion, enabling sustained antimicrobial activity in vitro .

Properties

Molecular Formula

C18H16N6Na2O8S3

Molecular Weight

586.5 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O8S3.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t11-,13-,16-;;/m1../s1

InChI Key

NAXFZVGOZUWLEP-RFXDPDBWSA-L

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Enzymatic Deacylation Strategies

Carboxylic Ester Hydrolase-Mediated Synthesis

The enzymatic removal of acyl groups from intermediates represents a breakthrough in cefonicid sodium production. The method involves:

  • Acylation of 7-ACA-3-SMT : Reacting 7-amino-3-[methylsulfonic acid base-1-H-tetrazolium-5-base-thiopurine methyltransferase]-3-cephem-4-formic acid (7-ACA-3-SMT) with D-(-)-formylmandeloyl chloride or D-(-)-acetylmandeloyl chloride in tetrahydrofuran (THF)/water mixtures at 5–40°C.
  • Enzymatic Deacylation : Adding immobilised carboxylic ester hydrolase (formyl esterase or deacetylase) at pH 6.0–8.5, reducing reaction times to 0.5–2.0 hours versus 20 hours in traditional acidic conditions.
Key Parameters:
Parameter Optimal Range Impact on Yield/Purity
Enzyme-to-Substrate Ratio 1:3–6 (w/w) Maximizes conversion (>98% HPLC purity)
pH 6.5–7.5 Prevents β-lactam ring degradation
Temperature 10–35°C Balances reaction rate and enzyme stability

This approach eliminates corrosive hydrochloric acid, achieving 98.5–98.7% purity with yields exceeding 85%.

Chemical Synthesis Routes

Benzathine Salt Intermediate Method

A telescopic synthesis bypasses multiple purification steps by precipitating cefonicid as a benzathine salt:

  • Condensation : 7-ACA-3-SMT reacts with O-formyl-(R)-mandeloyl chloride in aqueous NaHCO3 at 0–5°C.
  • Deprotection and Salification : Benzathine (C16H20N2) is added to simultaneously deprotect the formyl group and crystallize the product.
Advantages:
  • Yield : 63% isolated yield of cefonicid benzathine salt.
  • Purity : 71.5% free base content (theoretical maximum: 72.2%).
  • Industrial Scalability : Eliminates ultrafiltration and reverse osmosis steps.

Boron Trifluoride-Catalyzed Synthesis

BF3·MeCN facilitates 3′-position functionalization of 7-ACA under anhydrous conditions:

  • Displacement Reaction : BF3 activates the acetoxy group, enabling nucleophilic attack by sulfomethyl tetrazole thiol.
  • Crystallization : Sodium hydroxide adjusts pH to precipitate the monosodium salt.
Optimized Conditions:
  • BF3 Equivalents : 9.8 equivalents achieve 81.4% yield in 60 minutes.
  • Solvent Volume : 7.5 mL/g 7-ACA minimizes byproducts (e.g., desacetyl derivatives).

Industrial-Scale Process Innovations

Pilot-Scale Telescopic Route

A continuous process integrates multiple steps without intermediate isolation:

  • One-Pot Reaction : Combines BF3 catalysis, tetrazole thiol coupling, and in-situ pH adjustment.
  • Charcoal-Free Purification : Uses sequential solvent extractions (dichloromethane, acetone) to replace activated carbon treatment.
Performance Metrics:
Metric Laboratory Scale Pilot Scale (100g)
Reaction Time 240 min 60 min
Yield 61.7% 81.4%
Purity (HPLC) 69.6% 102.4%*

*Theoretical maximum adjusted for sodium content.

Quality Control and Specifications

USP32 Compliance Standards

Cefonicid sodium must meet stringent criteria for culture media use:

  • Purity : 832–970 µg/mg cefonicid (anhydrous basis).
  • Water Content : ≤5.0% (Karl Fischer method).
  • pH : 3.5–6.5 in 1:20 aqueous solution.
Analytical Methods:
  • HPLC : C18 column, 254 nm detection, mobile phase (water:methanol:0.2M NH4H2PO4 = 33:5:2).
  • NMR : 1H spectra (DMSO-d6) confirm benzathine salt structure.

Environmental and Economic Considerations

Solvent Recovery Systems

  • THF Recycling : Distillation recovers >90% tetrahydrofuran, reducing costs by $12/kg product.
  • Enzyme Reusability : Immobilised hydrolases maintain >80% activity after 10 cycles.

Waste Reduction

  • Byproduct Utilization : Borate salts from BF3 reactions are repurposed as fertilizer additives.
  • Energy Efficiency : Room-temperature processes cut energy use by 40% versus heated methods.

Chemical Reactions Analysis

Amidation with O-Formyl-(R)-Mandelic Acid

The amine group of 7-SACA reacts with activated mandelic acid derivatives to form the cefonicid backbone:

Key Steps :

  • Protection : (R)-mandelic acid’s hydroxyl group is formylated to prevent side reactions.

  • Activation : Formyl-protected mandelic acid is converted to its acid chloride using SOCl₂.

  • Coupling : Acid chloride reacts with 7-SACA in acetonitrile at 0–5°C (pH 6.9–7.1) .

Efficiency :

Coupling AgentSolventConversion (%)
SOCl₂CH₃CN99.7
EDCWater27.0
DICWater32.0

SOCl₂ achieves near-quantitative conversion due to superior electrophilicity .

Simultaneous Deprotection and Crystallization

Formyl-cefonicid undergoes deprotection and salt formation in a single step using N,N′-dibenzylethylenediamine diacetate (benzathine) :

Reaction Protocol :

  • Deprotection : Benzathine’s secondary amines nucleophilically cleave the formyl group.

  • Crystallization : The resulting cefonicid benzathine salt precipitates from aqueous methanol.

  • Yield : 63% (110 g from 100 g 7-SACA) .

Advantages :

  • Eliminates enzymatic deformylation and ultrafiltration steps.

  • Enhances stability by forming a lipophilic salt .

Role of Boron Trifluoride

BF₃·Et₂O catalyzes acetoxy displacement without β-lactam degradation. Excess BF₃ reduces reaction time but risks lactone byproduct formation .

Tetrazole Thiol Integration

1-Sulfomethyl-5-mercaptotetrazole reacts with 7-ACA under BF₃ activation, introducing the sulfonic acid moiety critical for water solubility.

Stability and Degradation Pathways

Cefonicid sodium salt is prone to:

  • Hydrolysis : β-lactam ring cleavage in aqueous media (pH < 5 or > 8) .

  • Decarboxylation : Occurs at elevated temperatures (>40°C) .

Stabilization Strategies :

  • Store at 2–8°C in anhydrous acetonitrile.

  • Maintain pH 6.0–7.5 during synthesis .

Industrial-Scale Optimization

Recent protocols emphasize:

  • Telescopic Synthesis : Multi-step reactions without intermediate isolation (e.g., BF₃ displacement → amidation → crystallization) .

  • Room-Temperature Processing : Reduces energy costs and improves safety .

Scientific Research Applications

Microbiological Applications

Cefonicid sodium salt is predominantly employed in microbiology laboratories for preparing culture media. Its selective inhibition of bacterial growth allows researchers to study various microbial species without interference from competing flora.

Spectrum of Activity

Cefonicid sodium salt exhibits potent bactericidal activity against a range of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Enterobacter

The minimum inhibitory concentration (MIC) values for these organisms indicate cefonicid's effectiveness, making it a valuable agent for isolating and identifying specific bacterial strains in laboratory settings .

Eukaryotic Cell Culture Applications

Recent studies have explored the effects of cefonicid sodium salt on eukaryotic cell cultures. Notably, it has been investigated for its interaction with mitochondrial transport systems, which can provide insights into cellular metabolism and antibiotic effects on eukaryotic cells.

Interaction with Mitochondrial Transporters

Research indicates that cefonicid sodium salt can competitively inhibit the carnitine/acylcarnitine transporter in reconstituted liposomes, demonstrating an IC50 value of 0.12 mM after 60 hours of incubation. This suggests potential applications in studying metabolic pathways influenced by antibiotic exposure .

Clinical Research and Case Studies

While cefonicid sodium salt is primarily used in laboratory settings, its clinical implications cannot be overlooked. Case studies have documented its efficacy in treating specific infections and its role as a prophylactic agent.

Surgical Antibiotic Prophylaxis

Cefonicid sodium salt has been evaluated for its effectiveness as a single-dose prophylactic antibiotic during surgical procedures. Studies suggest that it provides comparable protection against post-surgical infections to multiple doses of other antibiotics, indicating its potential utility in clinical practice .

Treatment Efficacy Against Infections

Clinical trials have demonstrated cefonicid's effectiveness against urinary tract infections and lower respiratory tract infections caused by susceptible organisms. Its once-daily dosing regimen is particularly beneficial for outpatient treatment protocols .

Comparative Analysis with Other Antibiotics

The following table summarizes the comparative spectrum of activity and unique features of cefonicid sodium salt relative to other cephalosporins:

Compound NameSpectrum of ActivityRoute of AdministrationUnique Features
CefazolinPrimarily Gram-positiveIntravenous/IntramuscularFirst-generation cephalosporin
CefoxitinBroad-spectrumIntravenous/IntramuscularEffective against anaerobic bacteria
CefotaximeBroad-spectrumIntravenous/IntramuscularHigh stability against certain beta-lactamases
CeftriaxoneBroad-spectrumIntravenous/IntramuscularLong half-life; effective against resistant strains
Cefonicid Broad-spectrumIntravenous/IntramuscularSpecific application in culture media preparation

Cefonicid sodium salt's unique application as a culture medium component distinguishes it from other antibiotics that are primarily used for therapeutic purposes .

Comparison with Similar Compounds

Cefonicid sodium salt is compared below with structurally and functionally related antibiotics used in culture media. Key parameters include spectrum of activity, pharmacokinetics, and stability.

Cephalosporins
Compound Generation Spectrum (Key Pathogens) Stability to β-Lactamases Plasma Half-Life (h) Renal Clearance (%)
Cefonicid Sodium Second S. aureus, E. coli, Klebsiella Moderate-High 4.5–5.0 80–90
Cefuroxime Sodium Second H. influenzae, Moraxella catarrhalis Moderate 1.3–1.7 90–95
Ceforanide Second Proteus mirabilis, Streptococci Low 2.8–3.5 85–90
Cefotaxime Sodium Third Neisseria gonorrhoeae, Enterobacter High 1.0–1.5 50–60

Key Findings :

  • Cefonicid’s extended half-life allows less frequent dosing in culture media compared to cefuroxime or cefotaxime .
  • Unlike third-generation cephalosporins (e.g., cefotaxime), cefonicid lacks reliable activity against Pseudomonas aeruginosa but shows superior efficacy against Staphylococcus aureus .
Non-Cephalosporin Antibiotics
Compound Class Spectrum (Key Pathogens) Mechanism Stability in Culture Media
Cefonicid Sodium Cephalosporin Gram-negative bacilli PBP inhibition High (pH 6–8)
Ticarcillin Disodium Salt Penicillin Pseudomonas, Enterococcus Cell wall synthesis Low (acid-labile)
Streptomycin Sulfate Aminoglycoside Mycobacterium, Brucella 30S ribosomal inhibition Moderate (heat-sensitive)
Sulfathiazole Sulfonamide Broad-spectrum Dihydropteroate synthase High (pH 7–9)

Key Findings :

  • Cefonicid’s stability in neutral pH media surpasses ticarcillin, which degrades in acidic conditions .
  • Unlike sulfathiazole (a bacteriostatic agent), cefonicid is bactericidal, making it preferable for rapidly eliminating contaminants .
Pharmacokinetic Advantages

Cefonicid’s low renal clearance (80–90%) and small volume of distribution (0.15 L/kg) result in sustained plasma and urinary concentrations, achieving MIC90 values for E. coli (≤4 µg/mL) and Klebsiella (≤8 µg/mL) for >24 hours . This property reduces the need for frequent replenishment in culture media.

Resistance Profile

Cefonicid demonstrates lower resistance rates (≤10%) in Enterobacteriaceae compared to first-generation cephalosporins (e.g., cefazolin, 25–30% resistance) due to its β-lactamase stability .

Biological Activity

Cefonicid sodium salt is a second-generation cephalosporin antibiotic primarily used in laboratory settings for culture media preparation. Its broad-spectrum bactericidal activity against various Gram-positive and Gram-negative bacteria makes it a valuable tool in microbiological studies and clinical applications. This article provides a detailed examination of its biological activity, including mechanisms of action, spectrum of activity, and relevant clinical findings.

Cefonicid sodium salt exerts its antibacterial effects by interfering with bacterial cell wall biosynthesis. It targets penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. By inhibiting these proteins, cefonicid disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is similar to other beta-lactam antibiotics, making cefonicid effective against a wide range of bacterial pathogens .

Spectrum of Activity

Cefonicid sodium salt demonstrates significant activity against several clinically relevant bacteria. The following table summarizes its spectrum of activity:

Bacteria Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Klebsiella pneumoniaeEffective
EnterobacterEffective
CitrobacterEffective
Proteus mirabilisModerate effectiveness
Pseudomonas aeruginosaLimited effectiveness

Cefonicid is particularly noted for its stability against certain beta-lactamases, which are enzymes produced by some bacteria that confer resistance to other antibiotics .

Clinical Efficacy and Case Studies

Cefonicid sodium has been evaluated in various clinical scenarios, demonstrating efficacy in treating infections such as lower respiratory infections, urinary tract infections, and skin soft-tissue infections. Notably, it has been used effectively in surgical prophylaxis to reduce postoperative infection rates.

Case Study: Surgical Prophylaxis

In a study involving patients undergoing cesarean sections, a single dose of 1 g cefonicid administered prior to surgery significantly reduced the incidence of postoperative infections compared to control groups receiving no prophylactic antibiotics .

Comparative Efficacy

In comparisons with other antibiotics, cefonicid has shown comparable efficacy to cefamandole and amoxicillin in treating genitourinary infections when administered in a single daily dose. However, it was less effective than cefazolin against Staphylococcus aureus in skin infections .

Research Findings

Recent research highlights the pharmacokinetics and tolerability of cefonicid sodium. It is generally well-tolerated among patients, with gastrointestinal reactions being the most common adverse effects reported. Studies indicate that cefonicid maintains therapeutic levels in the body for over 12 hours post-administration, supporting its use as a single-dose treatment option .

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